5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a bromine atom, a thiophene ring, and a benzofuran moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to targetserine/threonine-protein kinases , which are involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Pharmacokinetics
The compound’s molecular weight is reported to be199.05 Da , which is within the optimal range for drug-like properties and could potentially influence its bioavailability.
Result of Action
Based on the potential target of serine/threonine-protein kinases, the compound may influence cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with sulfonamide derivatives under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of different functional groups at the bromine or sulfonamide positions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is explored for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide group is known for its antibacterial properties, making it useful in the design of antibiotics.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Thiophene derivatives: Similar to thiophene-2-sulfonamide, but with variations in the attached groups.
Sulfonamide antibiotics: Other sulfonamide-based drugs used for their antibacterial properties.
Uniqueness: 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide stands out due to its unique combination of bromine, thiophene, and benzofuran moieties. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2/c1-10(17-22(18,19)15-5-4-14(16)21-15)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10,17H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZPRFYKAASFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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